

Efficacy of different substituted benzylpiperidine derivatives

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Compound of Interest

Compound Name: 1-Benzylpiperidin-2-one

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A Comparative Guide to the Efficacy of Substituted Benzylpiperidine Derivatives

Substituted benzylpiperidine derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents targeting various biological entities. This guide provides a comparative analysis of the efficacy of different substituted benzylpiperidine derivatives across several key therapeutic areas, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further research and development.

Dual-Target Inhibitors for Alzheimer's Disease

A prominent strategy in Alzheimer's disease (AD) drug discovery is the development of multi-target-directed ligands. Several series of benzylpiperidine derivatives have been synthesized and evaluated for their ability to simultaneously inhibit key enzymes implicated in AD pathology.

N-Benzylpiperidine Derivatives as Dual HDAC and AChE Inhibitors

A series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). Among the synthesized compounds, d5 and d10 demonstrated potent dual inhibitory activity.^[1]

Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones as Cholinesterase Inhibitors

In another study, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were evaluated as cholinesterase inhibitors. Compounds 15b and 15j showed significant inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

N-Benzylpiperidine Carboxamides as Cholinesterase Inhibitors

Replacing the ester linker in a known benzylpiperidine-based acetylcholinesterase inhibitor with a more stable amide linker led to the development of novel N-benzylpiperidine carboxamide derivatives. Compounds 20 and 28 emerged as the most active analogs from this series.[3][4]

Dual AChE and SERT Inhibitors

A series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). Compound 19 was identified as the most potent AChE inhibitor in this series, also showing moderate activity against butyrylcholinesterase (BuChE).[5]

Table 1: Comparative Efficacy of Benzylpiperidine Derivatives in Alzheimer's Disease Models

Compound	Target(s)	IC50 (AChE)	IC50 (HDAC)	IC50 (BChE)	Ki (hSERT)	Reference(s)
d5	HDAC & AChE	6.89 μ M	0.17 μ M	-	-	[1]
d10	HDAC & AChE	3.22 μ M	0.45 μ M	-	-	[1]
15b	AChE & BChE	0.39 μ M	-	-	-	[2]
15j	AChE & BChE	-	-	0.16 μ M	-	[2]
20	AChE	5.94 μ M	-	-	-	[3]
28	AChE	0.41 μ M	-	-	-	[3]
19	AChE & SERT	5.10 μ M	-	26.78 μ M	> 100 μ M	[5]

Dual-Acting Ligands for Pain Management

The development of dual-acting ligands that target multiple receptors involved in pain signaling is a promising approach to achieving potent analgesia with fewer side effects.

Dual μ -Opioid and σ_1 Receptor Ligands

A series of thirty benzylpiperidine derivatives were designed and evaluated as dual μ -opioid receptor (MOR) and sigma-1 receptor (σ_1 R) ligands. Compound 52 exhibited high binding affinity for both receptors and produced potent antinociceptive effects in various mouse and rat models of pain.[6] Furthermore, compound 52 demonstrated a better safety profile with fewer MOR-related adverse effects, such as constipation and physical dependence, when compared to oxycodone.[6]

Table 2: Efficacy of a Dual MOR/ σ_1 R Benzylpiperidine Ligand in Pain Models

Compound	Target(s)	Ki (MOR)	Ki (σ_1 R)	ED50 (Abdominal Contraction, mice)	ED50 (Carra geena n, mice)	ED50 (Formalin, rats)	ED50 (CFA, mice)	Reference(s)
52	MOR & σ_1 R	56.4 nM	11.0 nM	4.04 mg/kg	6.88 mg/kg	13.98 mg/kg	7.62 mg/kg	[6]

USP7 Inhibitors for Cancer Therapy

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating the stability of oncoproteins, making it an attractive target for cancer therapy.

N-Benzylpiperidinol Derivatives as USP7 Inhibitors

A series of N-benzyl piperidinol derivatives were designed and evaluated as USP7 inhibitors. Compound L55 was identified as a highly potent and selective inhibitor of USP7.[7] In cellular assays, L55 demonstrated strong antitumor activity against prostate cancer (LNCaP) and leukemia (RS4;11) cell lines, likely by inducing cell death and cell cycle arrest.[7]

Mechanistically, L55 treatment led to a dose-dependent reduction in MDM2 and DNMT1 protein levels and an increase in p53 and p21 levels.[7]

Table 3: Efficacy of an N-Benzylpiperidinol Derivative as a USP7 Inhibitor

Compound	Target	IC50 (Enzymatic)	KD	IC50 (LNCaP cells)	IC50 (RS4;11 cells)	Reference(s)
L55	USP7	40.8 nM	78.3 nM	29.6 nM	41.6 nM	[7]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.^{[8][9]}

Procedure:

- Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
- In a 96-well plate, add the assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), DTNB solution, and the test compound solution.
- Initiate the reaction by adding the AChE enzyme solution to each well.
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
- Add the substrate solution (ATCI) to start the enzymatic reaction.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Radioligand Binding Assay for μ -Opioid Receptor (MOR)

This assay is used to determine the binding affinity (K_i) of a test compound for the μ -opioid receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to the MOR expressed in cell membranes.

Procedure:

- Prepare cell membrane homogenates from cells stably expressing the human MOR.
- In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in an incubation buffer.
- For determining non-specific binding, a high concentration of a known non-radiolabeled MOR ligand (e.g., 10 μM Naloxone) is used.
- Incubate the plate for a specific time at room temperature (e.g., 120 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) to separate the bound and free radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

USP7 Inhibitor Screening Assay

This fluorogenic assay measures the deubiquitinating activity of USP7.

Principle: The assay utilizes a fluorogenic, ubiquitinated substrate (e.g., Ub-AMC). When USP7 cleaves the ubiquitin from the substrate, a fluorescent signal is produced, which can be measured with a fluorescence reader.[\[10\]](#)[\[11\]](#)

Procedure:

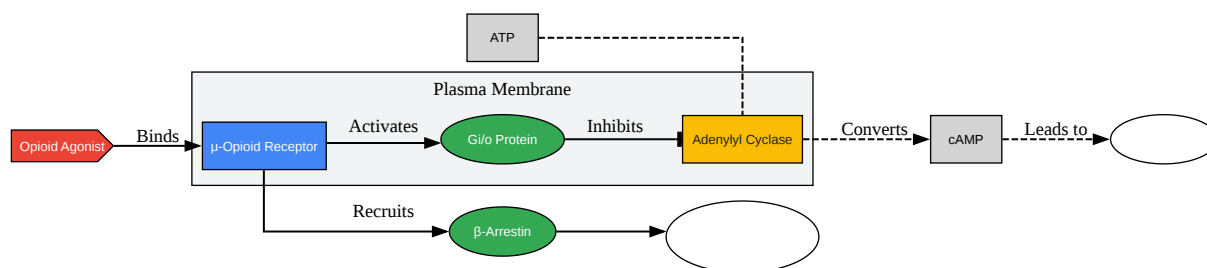
- In a 96-well plate, add the purified USP7 enzyme, the assay buffer, and the test compound at various concentrations.
- Pre-incubate the enzyme with the test compound for a specified period.

- Initiate the reaction by adding the Ub-AMC substrate.
- Incubate the plate at a controlled temperature.
- Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
- The activity of USP7 is proportional to the fluorescent signal. Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

μ-Opioid Receptor (MOR) Signaling

The MOR is a G protein-coupled receptor (GPCR). Agonist binding to MOR primarily activates inhibitory G proteins (G_{ai/o}), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade is central to the analgesic effects of opioids. MOR activation can also trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating alternative signaling pathways.[12]

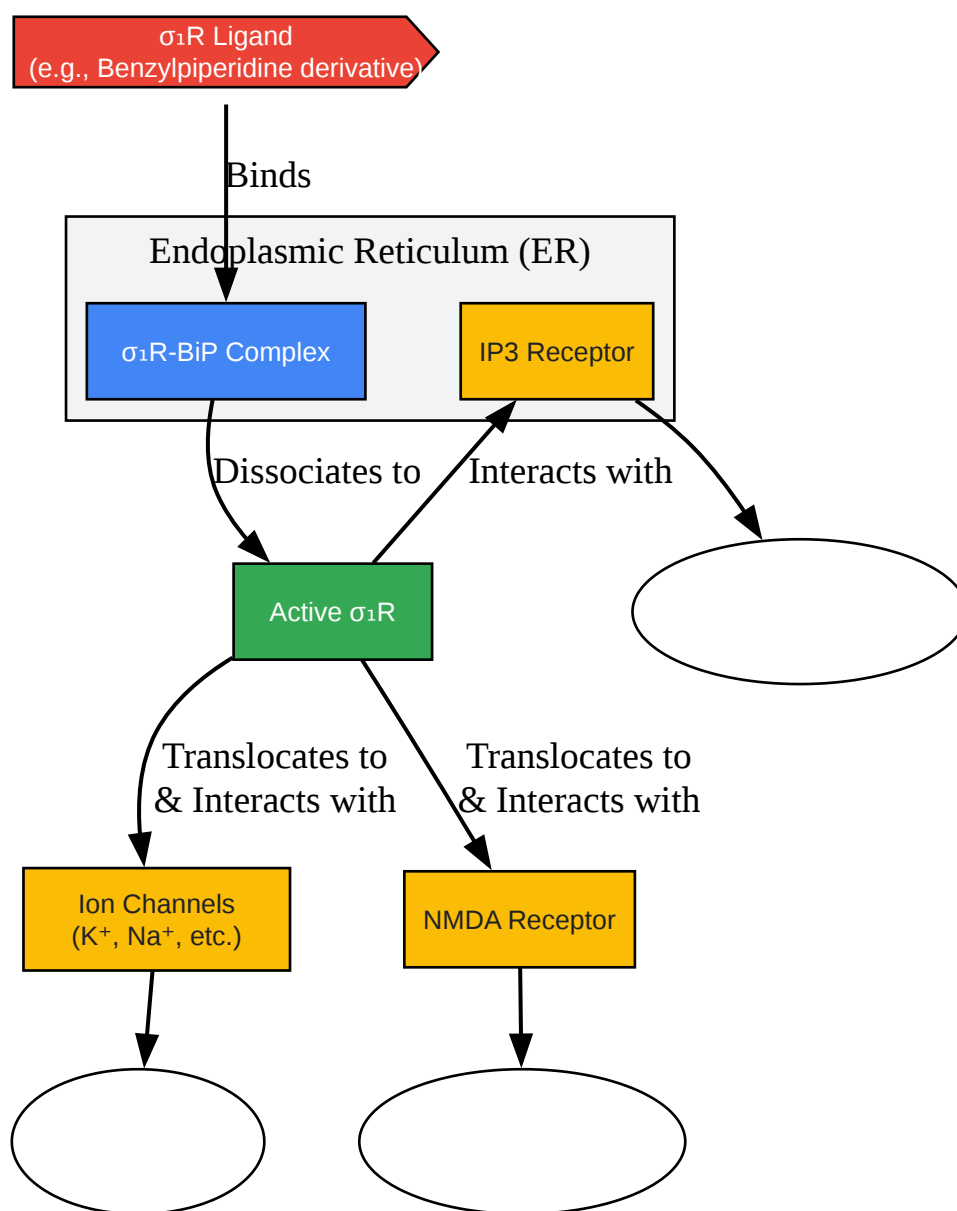


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Caption: Simplified signaling pathway of the μ-Opioid Receptor (MOR).

Sigma-1 Receptor (σ_1R) Signaling

The σ_1R is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[13] Under resting conditions, it is complexed with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, σ_1R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane.[13] It modulates a variety of signaling pathways by interacting with and regulating the function of numerous proteins, including ion channels (such as Ca^{2+} , K^+ , and Na^+ channels) and other receptors like the NMDA receptor. [14][15][16]

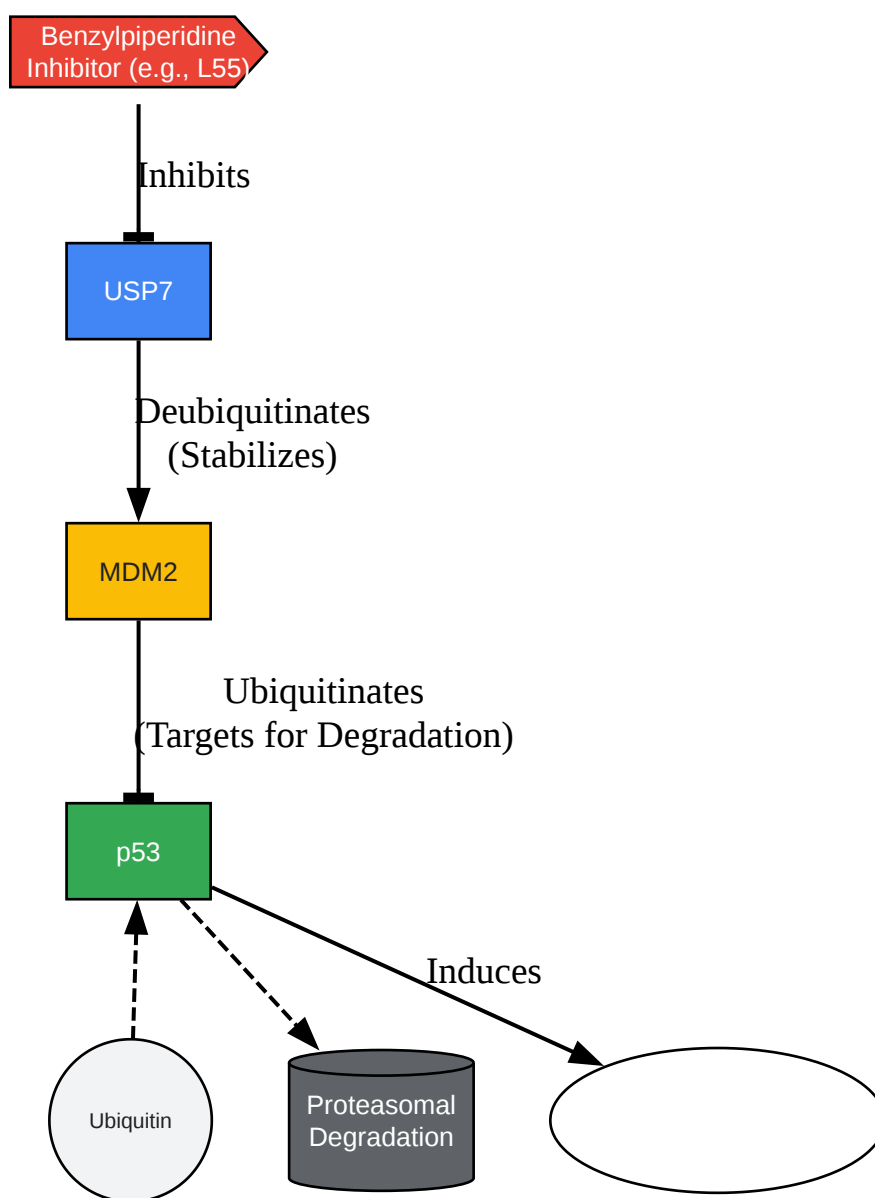


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Caption: Overview of Sigma-1 Receptor (σ_1R) activation and function.

USP7-p53 Signaling Pathway in Cancer

USP7 deubiquitinates and stabilizes several proteins, including MDM2, which is a primary negative regulator of the p53 tumor suppressor. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 by compounds like the N-benzylpiperidinol derivative L55 disrupts this process. This leads to the accumulation of p53, which in turn can activate downstream targets like p21, resulting in cell cycle arrest and apoptosis in cancer cells.

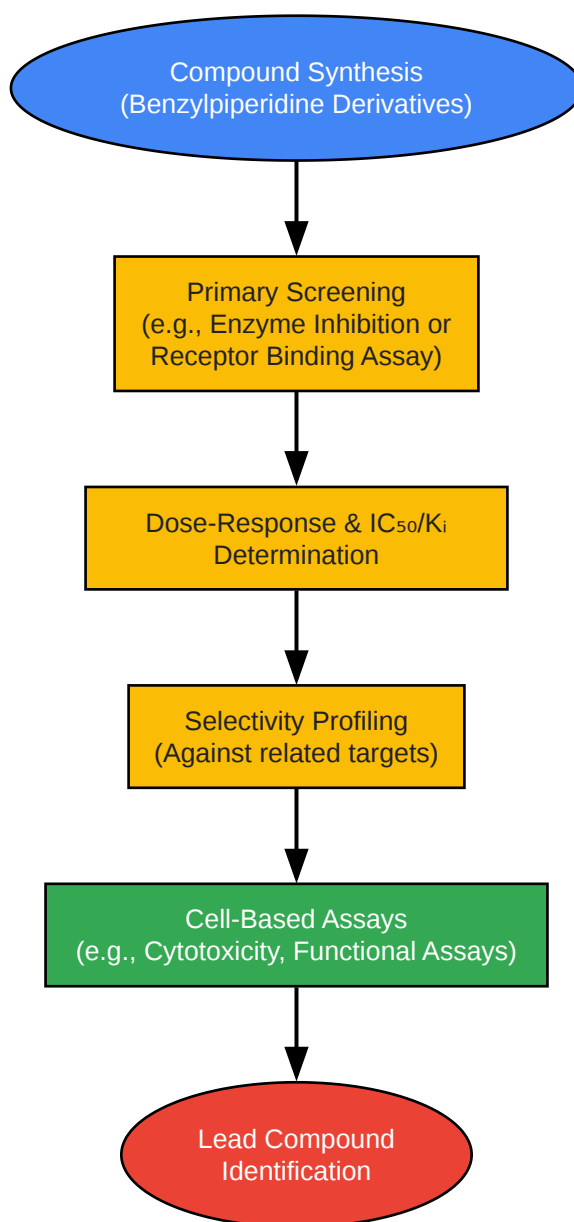


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Caption: Mechanism of action for USP7 inhibitors in the p53 pathway.

General Experimental Workflow for In Vitro Drug Evaluation

The evaluation of novel benzylpiperidine derivatives typically follows a standardized in vitro workflow to determine their potency and selectivity.



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Caption: A typical in vitro experimental workflow for drug evaluation.

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